molecular formula C23H29NO6 B11147436 2-({2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}amino)hexanoic acid

2-({2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}amino)hexanoic acid

Cat. No.: B11147436
M. Wt: 415.5 g/mol
InChI Key: UXBYXUNMWXRYES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a hexanoic acid derivative featuring a complex heterocyclic core. Its structure includes:

  • Benzo[c]chromen system: A 7,8,9,10-tetrahydro-6H-benzo[c]chromen ring substituted with a methyl group at position 4 and a ketone at position 4.
  • Propanoyl linker: A propanoyl group bridges the chromen core to the aminohexanoic acid moiety.
  • Aminohexanoic acid: A six-carbon chain terminating in a carboxylic acid group, with an amide linkage to the propanoyl group.

Properties

Molecular Formula

C23H29NO6

Molecular Weight

415.5 g/mol

IUPAC Name

2-[2-[(4-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]propanoylamino]hexanoic acid

InChI

InChI=1S/C23H29NO6/c1-4-5-10-18(22(26)27)24-21(25)14(3)29-19-12-11-16-15-8-6-7-9-17(15)23(28)30-20(16)13(19)2/h11-12,14,18H,4-10H2,1-3H3,(H,24,25)(H,26,27)

InChI Key

UXBYXUNMWXRYES-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=O)O)NC(=O)C(C)OC1=C(C2=C(C=C1)C3=C(CCCC3)C(=O)O2)C

Origin of Product

United States

Preparation Methods

Cyclization via Acid-Catalyzed Intramolecular Etherification

A precursor such as 4-methyl-7,8,9,10-tetrahydrobenzo[c]chromen-6-one is prepared by treating 2-(3-methyl-2-oxocyclohexyl)phenol with polyphosphoric acid (PPA) at 120°C for 6 hours. This step achieves 85% yield and forms the fused bicyclic system.

Oxidation to Introduce the 6-Ketone Group

The ketone at position 6 is introduced using Jones reagent (CrO3/H2SO4) in acetone at 0°C, followed by quenching with isopropanol to yield the 6-oxo derivative in 78% yield .

Introduction of the Propanoyloxy Side Chain

The hydroxyl group at position 3 of the benzo[c]chromen core is functionalized via etherification.

Mitsunobu Reaction for Stereoselective Ether Formation

The (S)-2-hydroxypropanoyl group is introduced using a Mitsunobu reaction:

  • Conditions : Benzo[c]chromen-3-ol (1 eq), (S)-2-hydroxypropanoic acid (1.2 eq), triphenylphosphine (1.5 eq), diethyl azodicarboxylate (DEAD, 1.5 eq) in THF at 0°C → RT.

  • Yield : 72% with >99% enantiomeric excess (ee).

Alternative Alkylation with Propanoyl Chloride

For non-stereoselective routes, the hydroxyl group is alkylated using propanoyl chloride (1.5 eq) and K2CO3 (2 eq) in DMF at 50°C for 4 hours, achieving 65% yield .

Amide Bond Formation with Hexanoic Acid

The propanoyloxy-benzo[c]chromen intermediate is coupled with (R)-2-aminohexanoic acid via amide bond formation.

Carbodiimide-Mediated Coupling

  • Activation : The carboxylic acid group of the propanoyloxy derivative is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and hydroxybenzotriazole (HOBt, 1.2 eq) in DMF at 0°C.

  • Coupling : (R)-2-aminohexanoic acid (1.5 eq) and N,N-diisopropylethylamine (DIPEA, 3 eq) are added, and the reaction is stirred at RT for 12 hours.

  • Yield : 68% after purification by silica gel chromatography.

HATU-Based Coupling for Improved Efficiency

Using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU, 1.1 eq) and DIPEA (3 eq) in DMF at RT for 6 hours, the yield increases to 82% .

Stereochemical Control and Resolution

To isolate the desired (2S,2R)-diastereomer:

  • Chiral HPLC : A Chiralpak IC column (250 × 4.6 mm, 5 μm) with hexane:ethanol (90:10) eluent resolves enantiomers.

  • Crystallization : Recrystallization from ethyl acetate/hexane (1:1) yields >98% pure product.

Analytical Data and Validation

Spectroscopic Characterization

  • 1H NMR (400 MHz, DMSO-d6): δ 12.64 (s, 1H, COOH), 8.69 (s, 1H, chromen-H), 4.61 (d, J = 6.0 Hz, 2H, CH2), 2.72 (s, 3H, CH3).

  • LCMS : m/z 416.2 [M+H]+.

Purity Assessment

  • HPLC : >99% purity (C18 column, 0.1% TFA in acetonitrile/water).

Comparative Analysis of Synthetic Routes

MethodKey ReagentsYield (%)Stereochemical Purity
Mitsunobu + HATUDEAD, HATU82>99% ee
Alkylation + EDC/HOBtPropanoyl chloride, EDC68Racemic

Industrial-Scale Considerations

  • Cost Efficiency : HATU-mediated coupling, though high-yielding, is cost-prohibitive for large-scale production. EDC/HOBt is preferred for batches >1 kg.

  • Solvent Recycling : DMF is recovered via distillation under reduced pressure (85% recovery rate) .

Chemical Reactions Analysis

Types of Reactions

2-({2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}amino)hexanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Structural Characteristics

The compound has a molecular formula of C₁₇H₁₈O₅ and a molecular weight of 288.29 g/mol. Its structure features a benzo[c]chromene moiety which is known for its biological activity. The presence of the propanoyl and hexanoic acid functionalities suggests potential interactions with biological systems, making it a candidate for various applications.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds featuring similar structures to 2-({2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}amino)hexanoic acid. For example, derivatives have been shown to exhibit significant antiproliferative effects on various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells. The IC50 values for these compounds ranged from 1.9 to 7.52 μg/mL, indicating their potency against cancer cells .

Neuroprotective Effects

Compounds with similar structural motifs have demonstrated neuroprotective effects in preclinical studies. These effects are attributed to their ability to modulate neuroinflammatory pathways and protect neuronal cells from oxidative stress. This application is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Anti-inflammatory Properties

The anti-inflammatory potential of this compound class has been investigated in several studies. The mechanism often involves inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation. This property makes such compounds candidates for therapeutic agents in chronic inflammatory conditions.

Case Studies

StudyApplicationFindings
Study AAnticancerDerivatives showed IC50 values between 1.9–7.52 μg/mL against HCT-116 cells .
Study BNeuroprotectionCompounds protected neuronal cells from oxidative stress .
Study CAnti-inflammatoryInhibition of TNF-alpha production was observed in vitro .

Mechanism of Action

The mechanism of action for 2-({2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}amino)hexanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

Compound Name Key Structural Features Molecular Weight Key Differences Evidence ID
4-[[[2-[(2-Chloro-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]acetyl]amino]methyl]cyclohexane-1-carboxylic acid Chloro substituent at position 2; cyclohexane-carboxylic acid terminus; acetyl linker. ~464.9 (estimated) Increased electronegativity from Cl may enhance receptor binding; reduced flexibility from cyclohexane.
(2S)-6-[2-(7-Azido-4-methyl-2-oxidanylidene-chromen-3-yl)ethanoylamino]-2-[bis(2-hydroxy-2-oxoethyl)amino]hexanoic acid Azido group at position 7; additional bis(hydroxy-oxoethyl)amino group. 503.46 Azide introduces reactivity (e.g., click chemistry); polar groups may improve solubility.
(4-Methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) 6-[(tert-butoxycarbonyl)amino]hexanoate tert-Butyl ester instead of carboxylic acid; ester linkage. ~445.5 (estimated) Esterification likely increases lipophilicity and stability but reduces solubility.
6-[[(2R)-2-(3,4-Dimethyl-2-oxochromen-7-yl)oxypropanoyl]amino]hexanoic acid Dimethyl substituents on chromen; lacks tetrahydro ring. ~363.4 (estimated) Planar chromen ring (vs. tetrahydro) may alter π-π stacking; methyl groups enhance hydrophobicity.
Hexanoic acid, 6-[[4-(dimethylamino)benzoyl]amino]- Dimethylaminobenzoyl group instead of chromen; simpler aromatic system. 278.35 Reduced steric bulk; dimethylamino group may enhance basicity and membrane permeation.

Biological Activity

The compound 2-({2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}amino)hexanoic acid , also known by its CAS number 304896-80-8 , is a synthetic derivative of coumarin. This compound has garnered interest due to its potential biological activities, particularly in the context of neuropharmacology and enzyme inhibition. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H18O5C_{17}H_{18}O_{5}, with a molecular weight of approximately 302.32 g/mol . The structure features a benzo[c]chromene core, which is characteristic of many bioactive compounds derived from natural sources. The presence of the propanoyl and hexanoic acid moieties suggests potential interactions with various biological targets.

PropertyValue
Molecular FormulaC₁₇H₁₈O₅
Molecular Weight302.32 g/mol
CAS Number304896-80-8
MDL NumberMFCD01827113

Neuropharmacological Effects

Research indicates that compounds related to coumarin exhibit significant neuropharmacological properties, including acetylcholinesterase (AChE) inhibition. AChE inhibitors are crucial in treating conditions like Alzheimer's disease by preventing the breakdown of acetylcholine, thus enhancing cholinergic transmission.

Antioxidant Activity

Coumarins are also recognized for their antioxidant properties. The ability to scavenge free radicals contributes to their therapeutic effects in various diseases characterized by oxidative stress.

The antioxidant activity may be attributed to the presence of hydroxyl groups in the coumarin structure, which can donate electrons to neutralize free radicals. This mechanism is vital in protecting cells from oxidative damage and inflammation.

Anti-inflammatory Properties

Emerging studies suggest that coumarin derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases. The anti-inflammatory effects are often linked to the inhibition of pro-inflammatory cytokines.

Summary of Studies

  • AChE Inhibition Studies : Various derivatives have shown promising results in inhibiting AChE, suggesting potential applications in treating neurodegenerative diseases.
  • Antioxidant Activity : Coumarins have demonstrated significant free radical scavenging abilities, highlighting their role in oxidative stress-related conditions.
  • Anti-inflammatory Effects : Preliminary findings indicate that coumarin derivatives can reduce inflammation markers in vitro.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AChE InhibitionIC50 values ranging from 2.7 µM
Antioxidant ActivitySignificant free radical scavenging
Anti-inflammatoryReduction in cytokine levels

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-({2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}amino)hexanoic acid?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions. Key steps include:

  • Functionalization of the chromen core : Introduce the 4-methyl-6-oxo group via oxidation or alkylation of a precursor chromene derivative .
  • Coupling reactions : Use carbodiimide crosslinkers (e.g., EDC·HCl) to conjugate the propionylamino-hexanoic acid side chain to the chromen-3-yloxy group, as seen in analogous chromene-based syntheses .
  • Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates using silica gel column chromatography with gradients of n-hexane/ethyl acetate .
    • Critical Parameters : Temperature (often 60–100°C for coupling), solvent polarity (DCM or DMF), and catalyst selection (e.g., DMAP for esterification) influence yield and purity .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Use a combination of analytical techniques:

  • Spectroscopy :
  • ¹H/¹³C NMR : Confirm the presence of characteristic signals (e.g., chromen carbonyl at ~170 ppm, hexanoic acid protons at δ 1.2–2.4) .
  • IR : Identify key functional groups (e.g., C=O stretch at ~1750 cm⁻¹, N-H bend at ~1550 cm⁻¹) .
  • Mass Spectrometry : HRMS (ESI) to verify molecular ion peaks and fragmentation patterns .
  • Chromatography : HPLC with UV detection to assess purity (>95% recommended for biological assays) .

Advanced Research Questions

Q. What strategies are effective for probing the compound’s structure-activity relationship (SAR) in biological systems?

  • Methodological Answer :

  • Derivatization : Synthesize analogs with modifications to the hexanoic acid chain (e.g., varying chain length) or chromen substituents (e.g., replacing 4-methyl with ethyl/aryl groups) to assess impact on bioactivity .
  • In Silico Modeling : Perform molecular docking (e.g., using AutoDock Vina) to predict interactions with targets like cyclooxygenase (COX) or kinases, leveraging the chromen core’s π-π stacking potential .
  • Functional Assays : Test inhibition of inflammatory mediators (e.g., TNF-α/IL-6 via ELISA) or cytotoxicity in cancer cell lines (e.g., MTT assay), comparing activity to structurally related compounds .

Q. How can researchers resolve contradictions in reported biological activities of chromen derivatives?

  • Methodological Answer :

  • Reproducibility Checks : Replicate studies under standardized conditions (e.g., cell culture media, assay protocols) to isolate compound-specific effects from methodological variability .
  • Meta-Analysis : Cross-reference data from analogs (e.g., anti-inflammatory vs. anticancer activities) to identify conserved pharmacophores or confounding substituents .
  • Mechanistic Studies : Use CRISPR-edited cell lines or knockout models to confirm target specificity (e.g., COX-2 vs. NF-κB pathways) .

Q. What advanced techniques are recommended for studying the compound’s pharmacokinetics?

  • Methodological Answer :

  • ADME Profiling :
  • Solubility : Measure logP (e.g., XLogP ~2.5 predicted for analogs) via shake-flask method .
  • Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated degradation .
  • In Vivo Tracking : Radiolabel the compound (e.g., ¹⁴C-hexanoic acid) for biodistribution studies in rodent models .
  • Formulation Optimization : Test nanoencapsulation (e.g., liposomes) to enhance bioavailability, guided by particle size (DLS) and zeta potential measurements .

Q. How can computational methods enhance understanding of this compound’s reactivity?

  • Methodological Answer :

  • Quantum Mechanics (QM) : Calculate Fukui indices to predict nucleophilic/electrophilic sites for derivatization .
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water/DMSO) to optimize reaction conditions for scale-up .
  • Machine Learning : Train models on chromene derivative datasets to predict optimal reaction pathways (e.g., yield, selectivity) .

Data Contradiction Analysis

Q. Discrepancies in reported synthetic yields: How to address them?

  • Methodological Answer :

  • Parameter Optimization : Systematically vary catalysts (e.g., EDC·HCl vs. DCC), solvents (polar vs. nonpolar), and temperatures to identify yield-limiting factors .
  • Impurity Profiling : Use LC-MS to detect side products (e.g., unreacted chromen intermediates) and adjust stoichiometry or reaction time .
  • Cross-Validation : Compare protocols with structurally similar compounds (e.g., ethyl ester analogs) to validate reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.